molecular formula C13H8N4O B14299439 6,6'-(Hydroxymethylene)di(pyridine-2-carbonitrile) CAS No. 114454-30-7

6,6'-(Hydroxymethylene)di(pyridine-2-carbonitrile)

Cat. No.: B14299439
CAS No.: 114454-30-7
M. Wt: 236.23 g/mol
InChI Key: LATHZOXPKQCLAT-UHFFFAOYSA-N
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Description

6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) is a heterocyclic compound that features two pyridine rings connected by a hydroxymethylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) typically involves the reaction of pyridine-2-carbonitrile with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of 6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine derivatives with modified functional groups, such as amines, alcohols, and ethers .

Scientific Research Applications

6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, including enzyme inhibition and activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) is unique due to its hydroxymethylene bridge, which imparts distinct chemical and physical properties.

Properties

114454-30-7

Molecular Formula

C13H8N4O

Molecular Weight

236.23 g/mol

IUPAC Name

6-[(6-cyanopyridin-2-yl)-hydroxymethyl]pyridine-2-carbonitrile

InChI

InChI=1S/C13H8N4O/c14-7-9-3-1-5-11(16-9)13(18)12-6-2-4-10(8-15)17-12/h1-6,13,18H

InChI Key

LATHZOXPKQCLAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(C2=CC=CC(=N2)C#N)O)C#N

Origin of Product

United States

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